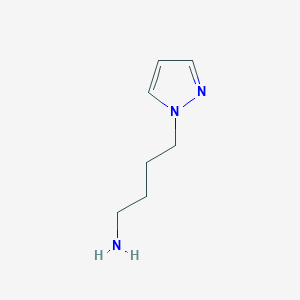

4-(1H-Pyrazol-1-YL)butan-1-amine

説明

特性

分子式 |

C7H13N3 |

|---|---|

分子量 |

139.20 g/mol |

IUPAC名 |

4-pyrazol-1-ylbutan-1-amine |

InChI |

InChI=1S/C7H13N3/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6,8H2 |

InChIキー |

CPMFPMBOTFGKCM-UHFFFAOYSA-N |

正規SMILES |

C1=CN(N=C1)CCCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-yl)butan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-butanamine with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for 4-(1H-Pyrazol-1-yl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

4-(1H-Pyrazol-1-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

4-(1H-Pyrazol-1-yl)butan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(1H-Pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1H-Pyrazol-1-YL)butan-1-amine with analogous butan-1-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations and Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-(1H-Pyrazol-1-YL)butan-1-amine | Pyrazole (1-position) | C₇H₁₃N₃ | 139.20 | Flexible backbone; moderate logP* |

| 4-(5-Bromothiazol-2-YL)butan-1-amine | Bromothiazole | C₇H₁₁BrN₂S | 235.14 | Higher halogenated hydrophobicity |

| 4-[4-(3-Pyridinyl)imidazol-1-YL]butan-1-amine | Imidazole + pyridine | C₁₂H₁₅N₅ | 229.29 | Enhanced basicity due to pyridine |

| 4-((Furan-2-YLmethyl)thio)butan-1-amine | Thioether + furan | C₉H₁₄N₂OS | 198.28 | Increased solubility (polar S/O) |

| 4-(4-(2-Methoxyphenyl)piperazin-1-YL)butan-1-amine | Piperazine + methoxyphenyl | C₁₅H₂₄N₄O | 276.38 | Improved CNS penetration potential |

*Note: LogP for 4-(1H-Pyrazol-1-YL)butan-1-amine is estimated based on pyrazole’s moderate hydrophobicity (~1.5–2.5), while bromothiazole derivatives (e.g., 235.14 g/mol) likely exhibit higher logP (~3.0–4.0) due to bromine .

Key Structural Advantages

- Pyrazole vs.

- Aliphatic Chain Length : The four-carbon chain balances flexibility and rigidity, optimizing membrane permeability compared to shorter-chain analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-Pyrazol-1-YL)butan-1-amine, and what reaction conditions are critical for high yield?

- Methodology :

- Route 1 : React pyrazole derivatives with butan-1-amine under anhydrous conditions (e.g., THF or ether solvents) at controlled temperatures (25–80°C). Use catalysts like palladium for coupling reactions .

- Route 2 : Employ nucleophilic substitution or reductive amination, leveraging reagents such as sodium borohydride or potassium permanganate for intermediate steps .

- Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the compound ≥95% purity .

Q. How is the molecular structure of 4-(1H-Pyrazol-1-YL)butan-1-amine validated experimentally?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical: 153.19 g/mol) .

- X-ray Crystallography : SHELX software for crystal structure determination if single crystals are obtained .

Q. What are the primary chemical reactions involving 4-(1H-Pyrazol-1-YL)butan-1-amine, and how do functional groups influence reactivity?

- Reactions :

- Amine alkylation : React with alkyl halides to form secondary amines.

- Pyrazole ring modifications : Electrophilic substitution (e.g., nitration) at the pyrazole’s 3- or 5-positions due to electron-rich nitrogen atoms .

- Key Factors : The butanamine chain enhances nucleophilicity, while the pyrazole ring stabilizes intermediates via resonance .

Q. How is purity assessed for this compound, and what analytical thresholds are recommended?

- Methods :

- HPLC : Purity ≥98% with a C18 column (mobile phase: acetonitrile/water).

- Melting Point : Consistency with literature values (if available) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between 4-(1H-Pyrazol-1-YL)butan-1-amine and its structural analogs?

- Approach :

- Comparative SAR Studies : Test analogs with varied substituents (e.g., ethyl vs. methyl groups) to isolate structural determinants of activity .

- Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition IC) to quantify potency differences .

- Computational Modeling : Molecular docking to predict binding affinities to targets like cyclooxygenase (COX) or cytochrome P450 .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

- Key Factors :

- Lipophilicity Optimization : LogP adjustments via substituent modifications to enhance membrane permeability (e.g., ethyl groups increase logP by ~0.5) .

- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., amine oxidation) .

- In Vivo Models : Rodent studies with LC-MS/MS for plasma concentration profiling .

Q. How do steric and electronic effects of the pyrazole ring influence the compound’s reactivity in catalytic systems?

- Mechanistic Insights :

- Steric Effects : Bulky substituents on pyrazole reduce reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, while electron-donating groups (e.g., methyl) enhance nucleophilic substitution .

Q. What strategies mitigate challenges in crystallizing 4-(1H-Pyrazol-1-YL)butan-1-amine for structural analysis?

- Solutions :

- Co-Crystallization : Use tartaric acid or other chiral auxiliaries to stabilize crystal lattice .

- Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures .

- SHELXD Software : For phase refinement in low-symmetry space groups .

Q. How do computational methods predict novel biological targets for this compound?

- Workflow :

- Pharmacophore Mapping : Match 3D features (amine, pyrazole) to known drug-target databases (e.g., ChEMBL) .

- Machine Learning : Train models on pyrazole derivative bioactivity data to forecast targets like kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。